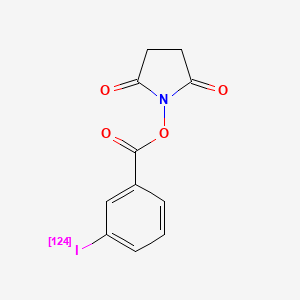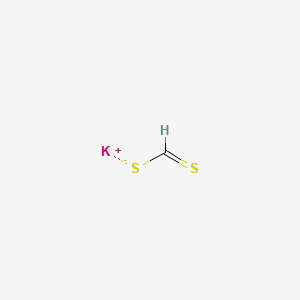
Potassium dithioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dithioformate is an organosulfur compound with the molecular formula CHKS₂. It is known for its unique chemical properties and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.
Preparation Methods
Potassium dithioformate can be synthesized through several methods. One common synthetic route involves the reaction of potassium sulfide with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:
K2S+CS2→KCHS2
This method requires precise control of temperature and reaction time to ensure the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Potassium dithioformate undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form potassium sulfate and carbon dioxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
2KCHS2+5O2→2K2SO4+2CO2
-
Reduction: : Reduction reactions of this compound can lead to the formation of potassium sulfide and formic acid. Common reducing agents include hydrogen gas or metal hydrides.
KCHS2+H2→K2S+HCOOH
-
Substitution: : this compound can undergo substitution reactions with various halides to form corresponding dithioformate derivatives. For example, reacting with methyl iodide can produce methyl dithioformate.
KCHS2+CH3I→CH3CHS2+KI
Scientific Research Applications
Potassium dithioformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in the synthesis of thioaldehydes and other sulfur-containing compounds. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
-
Biology: : this compound is used in studies involving sulfur metabolism and enzyme reactions. It serves as a model compound to understand the behavior of sulfur-containing biomolecules.
-
Medicine: : Research into the potential therapeutic applications of this compound is ongoing
-
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of potassium dithioformate involves its ability to donate sulfur atoms in chemical reactions. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants.
Comparison with Similar Compounds
Potassium dithioformate can be compared with other similar compounds such as:
-
Potassium thiocyanate: : Both compounds contain sulfur, but potassium thiocyanate has a different reactivity profile and is used in different applications.
-
Potassium sulfide: : While both compounds contain potassium and sulfur, potassium sulfide is primarily used in the production of sulfur-containing compounds and in the leather industry.
-
Potassium formate: : This compound is structurally similar but lacks the sulfur atoms present in this compound. It is used in different industrial applications, such as in de-icing and as a drilling fluid.
This compound’s unique combination of sulfur and formate groups gives it distinct chemical properties and reactivity, setting it apart from these similar compounds .
Properties
CAS No. |
30962-16-4 |
|---|---|
Molecular Formula |
CHKS2 |
Molecular Weight |
116.25 g/mol |
IUPAC Name |
potassium;methanedithioate |
InChI |
InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI Key |
JHXPCSYIECUNMQ-UHFFFAOYSA-M |
Canonical SMILES |
C(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


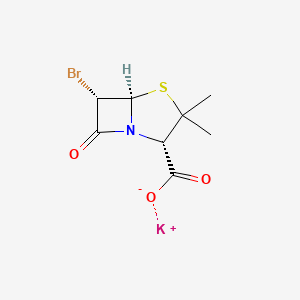
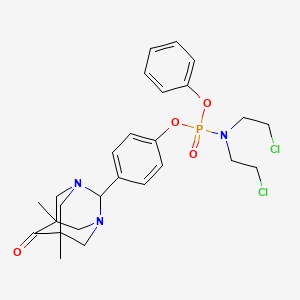

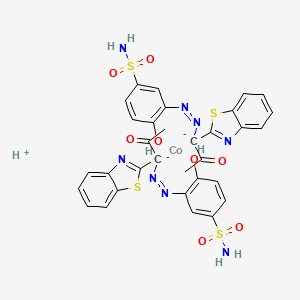
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
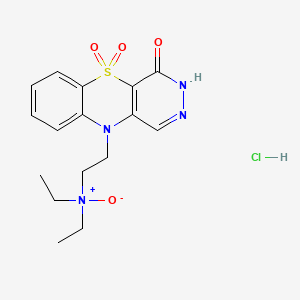
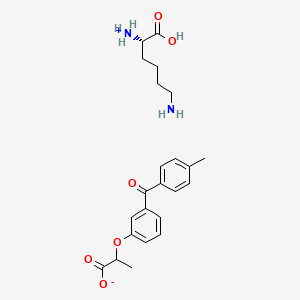
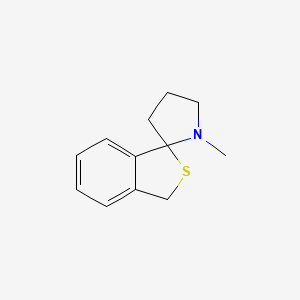
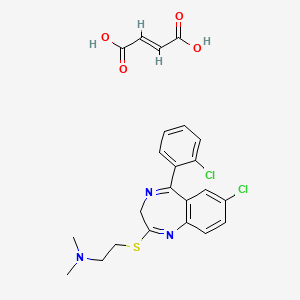
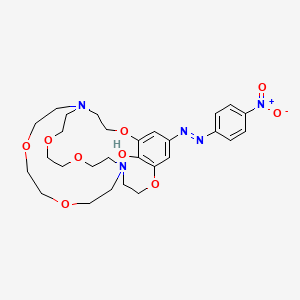

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
